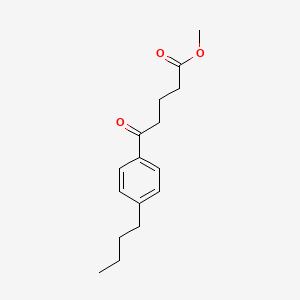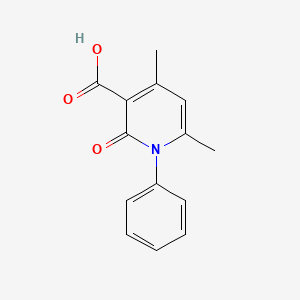
Methyl 5-(4-n-butylphenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-n-butylphenyl)-5-oxovalerate is an organic compound with a complex structure that includes a valerate ester and a butyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-n-butylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-n-butylphenyl)-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(4-n-butylphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 5-(4-n-butylphenyl)-5-oxovaleric acid.
Reduction: Methyl 5-(4-n-butylphenyl)-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 5-(4-n-butylphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-(4-n-butylphenyl)-5-oxovalerate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the active acid form, which can then participate in further biochemical reactions. The phenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(4-n-pentylphenyl)-5-oxovalerate
- Methyl 5-(4-n-hexylphenyl)-5-oxovalerate
- Methyl 5-(4-n-butylphenyl)-5-oxobutyrate
Uniqueness
Methyl 5-(4-n-butylphenyl)-5-oxovalerate is unique due to its specific butyl substitution on the phenyl ring, which can influence its physical and chemical properties. This substitution can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
methyl 5-(4-butylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-3-4-6-13-9-11-14(12-10-13)15(17)7-5-8-16(18)19-2/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKGJIWNHCUYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(3,4-Difluorophenyl)-4-methylphenyl]methanamine](/img/structure/B7848361.png)
![2-(4'-Isopropyl-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B7848362.png)







![(6-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848450.png)
![6-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848452.png)
![6-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7848465.png)
![3-[6-(1-Azepanyl)-3-pyridyl]benzoic acid](/img/structure/B7848466.png)
![2-[[2-(2-Chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7848479.png)
